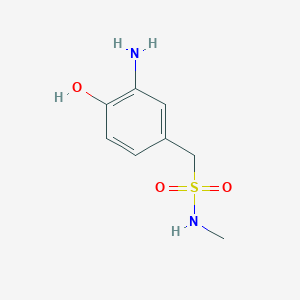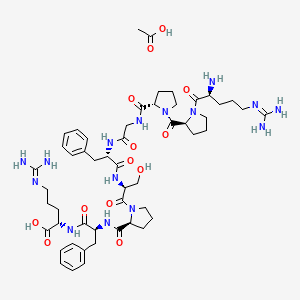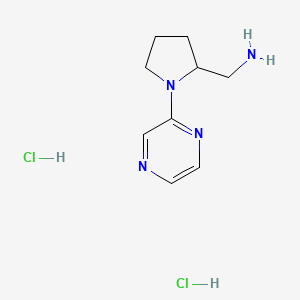![molecular formula C6H7Br2N3 B1474008 3,5-Dibromo-1-cyclopropylmethyl-1H-[1,2,4]triazole CAS No. 1240571-94-1](/img/structure/B1474008.png)
3,5-Dibromo-1-cyclopropylmethyl-1H-[1,2,4]triazole
Übersicht
Beschreibung
3,5-Dibromo-1-cyclopropylmethyl-1H-[1,2,4]triazole is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazoles, which are nitrogen-containing heterocycles. These compounds have diverse applications in pharmaceutical chemistry, agrochemistry, materials science, and organic catalysis. The 1,2,4-triazole scaffold is present in an array of pharmaceuticals and biologically important compounds used in drug discovery studies against cancer cells, microbes, and various diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been a topic of interest. Researchers have explored various strategies to access these privileged scaffolds. These methods aim to provide efficient routes for the synthesis of new 1,2,4-triazole-containing compounds, which could serve as potential drug candidates. Multicomponent reactions and other synthetic approaches have been investigated to achieve this goal .
Molecular Structure Analysis
The molecular structure of This compound consists of a triazole ring with two bromine atoms (at positions 3 and 5) and a cyclopropylmethyl group. The presence of bromine atoms imparts unique properties to the compound, affecting its reactivity and biological activity. The molecular formula is C₂HBr₂N₃ .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of 1,2,4-triazoles. These reactions include nucleophilic substitutions, cyclizations, and functional group modifications. Researchers have explored synthetic routes to access 1,2,4-triazole derivatives with diverse substitution patterns. These derivatives may exhibit antimicrobial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3,5-Dibromo-1-cyclopropylmethyl-1H-[1,2,4]triazole serves as a key intermediate in the synthesis of various N-heterocyclic compounds, which are significant in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity, low toxicity, and systemic nature. The synthesis of dibromo-triazoles and their amino derivatives highlights their importance as functional materials. These compounds can be synthesized using bromine, N-bromosuccinimide, or other brominating agents, producing high yields and facilitating further chemical modifications, such as amination with hydroxylamine-O-sulphonic acid to produce amino derivatives (Yu et al., 2014).
Applications in Medicine and Agriculture
The diverse applications of 1,2,4-triazole derivatives, including those derived from this compound, extend to medicine, agriculture, and industry. These compounds have been explored for their antimicrobial properties, with novel derivatives synthesized as potential antimicrobial agents. The structural variations allow for a broad exploration of biological activities, providing a rich area for the development of new drugs and agrochemicals (Kaplancikli et al., 2008).
Crystal Structure and Molecular Modeling
The crystal structures of dibromo-triazoles derivatives offer insights into their molecular configurations, which are crucial for understanding their chemical reactivity and potential interactions with biological targets. Studies on crystal structures can guide the design of new compounds with improved efficacy and specificity for desired applications. The interactions and bond distances within these molecules have been characterized, supporting further synthesis and application of these derivatives (Boechat et al., 2010).
Advanced Synthesis Techniques
Innovations in the synthesis of triazole derivatives, such as the use of Microwave-Assisted Organic Synthesis (MAOS), have significantly advanced the field, offering efficient, green, and recyclable methods for producing these compounds. This technique reduces reaction times, minimizes the use of hazardous materials, and enhances yields, demonstrating the ongoing evolution in the synthesis of triazole derivatives and their potential for wide-ranging applications (Franco et al., 2021).
Eigenschaften
IUPAC Name |
3,5-dibromo-1-(cyclopropylmethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3/c7-5-9-6(8)11(10-5)3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPLIHKHZPOKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=NC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B1473927.png)
![4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473929.png)









![1-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}ethan-1-one](/img/structure/B1473946.png)
